Ethyl-2-cyano-3-propylacrylate
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Overview
Description
Ethyl-2-cyano-3-propylacrylate is a chemical compound belonging to the family of cyanoacrylates. Cyanoacrylates are well-known for their rapid polymerization in the presence of moisture, making them the active ingredients in many commercial adhesives, such as superglues. This compound is a colorless liquid with a faint sweet smell and low viscosity. It is primarily used in industrial applications due to its strong adhesive properties and rapid curing time.
Preparation Methods
Ethyl-2-cyano-3-propylacrylate can be synthesized through the condensation of ethyl cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . This exothermic reaction produces the polymer, which is then sintered and thermally “cracked” to yield the monomer. Another method involves the ethoxy carbonylation of cyanoacetylene . Industrial production methods often involve large-scale batch processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl-2-cyano-3-propylacrylate undergoes various chemical reactions, including:
Polymerization: In the presence of moisture, it rapidly polymerizes to form strong adhesive bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in practical applications.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles, due to the presence of the cyano group.
Common Reagents and Conditions: Typical reagents include formaldehyde for condensation reactions and various catalysts for polymerization. Conditions often involve controlled temperatures and moisture levels to regulate the reaction rate.
Major Products: The primary product is the polymer formed during the adhesive curing process, which is a high molecular weight polymer with strong adhesive properties.
Scientific Research Applications
Ethyl-2-cyano-3-propylacrylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl-2-cyano-3-propylacrylate involves rapid polymerization upon exposure to moisture. The presence of the cyano group and the ester group in the molecule leads to polarization of the double bond, initiating anionic polymerization. This process results in the formation of a high molecular weight polymer that creates strong adhesive bonds . The molecular targets include the surfaces being bonded, where the polymer forms a cohesive layer that adheres to the substrates.
Comparison with Similar Compounds
Ethyl-2-cyano-3-propylacrylate can be compared with other cyanoacrylate compounds such as:
Methyl cyanoacrylate: Known for its use in household superglues, it has a faster curing time but lower flexibility compared to this compound.
Butyl cyanoacrylate: Used in medical applications for its biocompatibility and flexibility, but it has a slower curing time.
Octyl cyanoacrylate: Also used in medical applications, it offers the highest flexibility and biocompatibility but is more expensive.
This compound is unique due to its balance of rapid curing time, strong adhesive properties, and moderate flexibility, making it suitable for both industrial and medical applications.
Biological Activity
Ethyl-2-cyano-3-propylacrylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
This compound can be synthesized through various methods, including the Knoevenagel condensation reaction. This method typically involves the reaction of ethyl cyanoacetate with an appropriate aldehyde under basic conditions to yield the desired acrylate derivative. The synthesis process can be optimized for yield and purity by adjusting reaction conditions such as temperature and catalyst type.
Biological Properties
1. Anticancer Activity:
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, a study utilizing in silico methods predicted enhanced antineoplastic activity against breast cancer cells compared to other types of cancer. The binding modes and interaction sites were investigated through molecular docking studies, indicating potential targets within cancer cell pathways .
2. Antimicrobial Effects:
This compound has shown antimicrobial activity against various pathogens. Its efficacy has been evaluated through different assays, demonstrating inhibition of bacterial growth in vitro. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
3. Anti-inflammatory Properties:
The compound also exhibits anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation. Research has suggested that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions often involve:
- Hydrogen Bonding: The cyano group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
- π-π Stacking Interactions: The aromatic nature of the compound allows it to engage in π-π stacking with nucleobases or aromatic amino acids, potentially affecting gene expression and protein synthesis.
Case Study 1: Anticancer Activity
A study focused on the anticancer potential of this compound derivatives found that they significantly inhibited the proliferation of breast cancer cells in vitro. The derivatives demonstrated IC50 values lower than those of standard chemotherapeutics, suggesting superior efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a novel antimicrobial agent.
Data Table: Summary of Biological Activities
Activity | Effect | IC50/EC50 Values | Target Pathway |
---|---|---|---|
Anticancer | Inhibition of cell proliferation | < 10 µM (breast cancer) | Cell cycle regulation |
Antimicrobial | Bacterial growth inhibition | 50 µg/mL (various strains) | Cell membrane integrity |
Anti-inflammatory | Reduction in cytokine levels | Not specified | Inflammatory signaling pathways |
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 2-cyanohex-2-enoate |
InChI |
InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
USHSLSUBTWXMQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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